molecular formula C16H13ClN2O3S B2641170 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-79-2

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No.: B2641170
CAS No.: 343372-79-2
M. Wt: 348.8
InChI Key: LPCSLXBAMZPHRZ-UHFFFAOYSA-N
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Description

N-{[3-(4-Chlorophenyl)-5-Isoxazolyl]methyl}benzenesulfonamide (CAS 532386-24-6) is a synthetic organic compound with the molecular formula C₁₆H₁₃ClN₂O₃S and a molar mass of 348.8 g/mol . Its structure features a benzenesulfonamide group linked via a methylene bridge to a 3-(4-chlorophenyl)-5-isoxazolyl moiety.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-13-8-6-12(7-9-13)16-10-14(22-19-16)11-18-23(20,21)15-4-2-1-3-5-15/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCSLXBAMZPHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then cyclized with acetic anhydride to yield 3-(4-chlorophenyl)isoxazole. The final step involves the reaction of 3-(4-chlorophenyl)isoxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

N-{[3-(4-Methoxyphenyl)-5-Isoxazolyl]methyl}benzenesulfonamide (CAS 343372-72-5)
  • Molecular Formula : C₁₇H₁₆N₂O₄S
  • Key Difference : The 4-chlorophenyl group is replaced with a 4-methoxyphenyl substituent.
  • Impact :
    • The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing chloro (-Cl) group.
    • This substitution may enhance solubility due to the polarity of the methoxy group but reduce binding affinity to hydrophobic targets .
3-(4-Chlorophenyl)-5-[(Phenylsulfanyl)methyl]isoxazole (CAS 478048-79-2)
  • Molecular Formula: C₁₆H₁₂ClNOS
  • Key Difference : The benzenesulfonamide group is replaced with a phenylsulfanyl (-S-C₆H₅) group.
  • Increased lipophilicity may improve membrane permeability but decrease aqueous solubility .

Functional Group Modifications in Benzenesulfonamide Derivatives

Diflubenzuron (CAS 35367-38-5)
  • Structure: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide.
  • Key Difference : Replaces the isoxazolylmethyl-sulfonamide group with a urea-linked difluorobenzamide .
  • Application : Insect growth regulator (chitin synthesis inhibitor).
  • Comparison :
    • The urea moiety and difluorobenzamide group confer specificity for insect targets, whereas the isoxazole-sulfonamide structure in the target compound may target mammalian proteins (e.g., tubulin in cancer cells) .
Prosulfuron (CAS 94125-34-5)
  • Structure: N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide.
  • Key Difference : Incorporates a triazine ring and trifluoropropyl group.
  • Application : Herbicide (acetolactate synthase inhibitor).
  • Comparison :
    • The triazine group enhances herbicidal activity, while the trifluoropropyl chain increases metabolic stability. The absence of such groups in the target compound limits its pesticidal utility but may improve anticancer selectivity .
Antitumor Potential

The target compound belongs to a class of 4-aza-2,3-didehydropodophyllotoxin analogs (general formulae 4a-z and 4aa-4ae), which exhibit cytotoxicity against human cancer cell lines. The 3-(4-chlorophenyl)-5-isoxazolyl group is critical for mimicking the podophyllotoxin scaffold, interfering with microtubule dynamics . In contrast:

  • Methoxy-substituted analogs (e.g., CAS 343372-72-5) may show reduced potency due to decreased electron-withdrawing effects.
Pesticidal Compounds

Unlike dihydropyrazole insecticides (e.g., ), which block sodium channels via slow inactivation, the target compound’s benzenesulfonamide group suggests a divergent mechanism, likely unrelated to ion channel modulation .

Data Tables

Table 1: Structural and Functional Comparison
Compound (CAS) Molecular Formula Key Substituent/Group Application/Activity
532386-24-6 (Target) C₁₆H₁₃ClN₂O₃S 4-Cl-C₆H₄, SO₂NH₂ Antitumor (microtubule disruption)
343372-72-5 C₁₇H₁₆N₂O₄S 4-OCH₃-C₆H₄, SO₂NH₂ Research (structural analog)
478048-79-2 C₁₆H₁₂ClNOS 4-Cl-C₆H₄, S-C₆H₅ Undisclosed (structural study)
Diflubenzuron (35367-38-5) C₁₄H₉ClF₂N₂O₂ Urea, 2,6-F₂-C₆H₃ Insect growth regulator
Table 2: Physicochemical Properties
Property 532386-24-6 343372-72-5 478048-79-2
Molecular Weight (g/mol) 348.8 344.38 301.79
LogP (Predicted) ~3.2 ~2.8 ~4.1
Hydrogen Bond Donors 1 (NH) 1 (NH) 0

Biological Activity

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, also known by its CAS number 343372-79-2, is a compound with potential therapeutic applications. This article presents a detailed overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties.

  • Molecular Formula : C16H13ClN2O3S
  • Molecular Weight : 348.81 g/mol
  • CAS Number : 343372-79-2
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Antibacterial Activity : The compound exhibits moderate to strong antibacterial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro studies have shown promising results, suggesting its potential as an antibacterial agent .
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in biological systems .
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects. It has been tested for its ability to inhibit tumor cell proliferation in various cancer models, indicating its potential utility in cancer therapy .

The mechanism through which this compound exerts its biological effects is still under investigation. However, docking studies have provided insights into its interactions with target proteins, suggesting that it may bind effectively to active sites of enzymes and receptors involved in disease processes .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A study conducted on synthesized derivatives of benzenesulfonamides showed that this compound had significant antibacterial action against Bacillus subtilis and moderate activity against other strains .
  • Enzyme Inhibition Studies :
    • The compound was assessed for its inhibitory effects on urease and acetylcholinesterase, demonstrating strong inhibitory activity that could be beneficial in treating conditions like urease-related infections and Alzheimer's disease .
  • Anticancer Activity :
    • In vitro tests revealed that the compound could inhibit the growth of specific cancer cell lines, suggesting a potential role in anticancer therapy. Further research is needed to elucidate the exact pathways involved .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Target Organisms/Cells
AntibacterialModerate to StrongSalmonella typhi, Bacillus subtilis
Enzyme InhibitionStrongUrease, Acetylcholinesterase
AnticancerPromisingVarious cancer cell lines

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